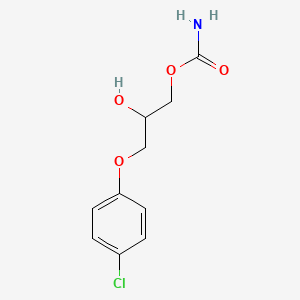![molecular formula C27H32FN5O6 B1178588 N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide CAS No. 136833-95-9](/img/structure/B1178588.png)
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a benzamide group, a purine base, and a modified sugar moiety. The presence of tetrahydropyran groups and a fluorine atom in the sugar moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide typically involves multiple steps, including the protection of hydroxyl groups, fluorination, and coupling reactions. The general synthetic route can be summarized as follows:
Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moiety are protected using tetrahydropyran (THP) groups to prevent unwanted reactions during subsequent steps.
Fluorination: The protected sugar is then subjected to fluorination to introduce the fluorine atom at the desired position.
Coupling Reaction: The fluorinated sugar is coupled with the purine base, which has been pre-functionalized with a benzamide group.
Deprotection: The final step involves the removal of the THP protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine base or the sugar moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is employed in studies related to nucleic acid analogs and their interactions with biological molecules.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can mimic natural nucleosides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The presence of the fluorine atom enhances its binding affinity and stability, making it a potent agent in various biological systems.
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-2’-deoxyguanosine: A nucleoside analog with a similar fluorinated sugar moiety.
2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with a fluorine atom at the 2’ position of the sugar.
2’-Fluoro-2’-deoxyadenosine: A compound with a similar structure but different purine base.
Uniqueness
N-[9-[3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide is unique due to the presence of both the benzamide group and the tetrahydropyran-protected sugar moiety. This combination of structural features enhances its stability and reactivity, making it a valuable compound for various scientific applications.
Properties
CAS No. |
136833-95-9 |
|---|---|
Molecular Formula |
C27H32FN5O6 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
N-[9-[(2R,3S,4R,5R)-3-fluoro-4-(oxan-2-yloxy)-5-(oxan-2-yloxymethyl)oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C27H32FN5O6/c28-21-23(39-20-11-5-7-13-36-20)18(14-37-19-10-4-6-12-35-19)38-27(21)33-16-31-22-24(29-15-30-25(22)33)32-26(34)17-8-2-1-3-9-17/h1-3,8-9,15-16,18-21,23,27H,4-7,10-14H2,(H,29,30,32,34)/t18-,19?,20?,21+,23-,27-/m1/s1 |
InChI Key |
UCBJVJVZTAOOIW-DSNNDBPBSA-N |
SMILES |
C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Isomeric SMILES |
C1CCOC(C1)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Canonical SMILES |
C1CCOC(C1)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)F)OC6CCCCO6 |
Synonyms |
Benzamide, N-[9-[2-deoxy-2-fluoro-3,5-bis-O-(tetrahydro-2H-pyran-2-yl)-β-D-arabinofuranosyl]-9H-purin-6-yl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




